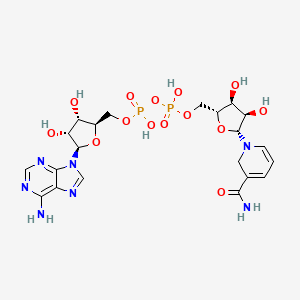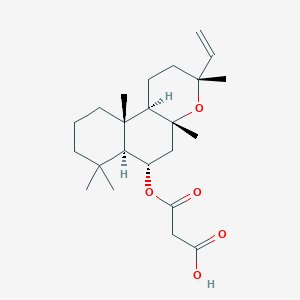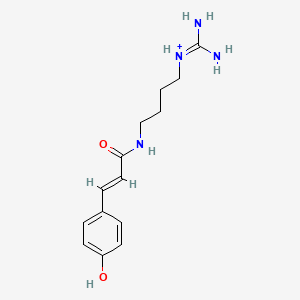
(E)-p-coumaroylagmatine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-coumaroylagmatine(1+) is a guanidinium ion obtained by protonation of the imino nitrogen of N-(4-guanidinobutyl)-4-hydroxycinnamamide. It is a conjugate base of a p-coumaroylagmatine.
Aplicaciones Científicas De Investigación
Metabolism in Mammals and Microbiota
(E)-p-coumaroylagmatine (pCAA) has been studied for its metabolism in mammals like mice and in human gut microbiota. A study found that pCAA undergoes extensive metabolism in mice and human gut microbiota, producing potential bioactive metabolites through four major metabolic pathways. This metabolism is crucial for understanding the impact of pCAA on human health and nutrition (Wang & Sang, 2022).
Role in Plant Defense
pCAA plays a significant role in plant defense mechanisms. One study highlighted its involvement in protecting plants against pathogens like Phytophthora infestans, the causal agent of late blight disease in potatoes. The study found that Arabidopsis thaliana secretes pCAA as an antimicrobial compound to prevent pathogen colonization, suggesting its potential use in agricultural biotechnology (Dobritzsch et al., 2016).
Biosynthesis and Accumulation
The biosynthesis and accumulation of pCAA in plants have also been a subject of research. In Arabidopsis thaliana, the accumulation of pCAA was observed when infected with Alternaria brassicicola, indicating its role in plant defense. The study identified the agmatine coumaroyltransferase (AtACT) enzyme responsible for the biosynthesis of pCAA, providing insights into plant metabolic pathways and their response to environmental stress (Muroi et al., 2009).
Stress Responses in Plants
Another aspect of pCAA's function is its role in plant stress responses. Research on barley (Hordeum vulgare L.) revealed that treatment with jasmonic acid and abscisic acid induced the accumulation of pCAA, suggesting its involvement in the plant's response to osmotic stress. This finding is significant for understanding how plants adapt to environmental challenges (Ogura et al., 2001).
Implications for Crop Protection
The study of pCAA in winter wheat (Triticum aestivum L.) under snow cover showed a significant increase in pCAA content, correlating with protection against snow mold. This suggests a potential role for pCAA in crop protection under adverse weather conditions (Jin et al., 2003).
Propiedades
Nombre del producto |
(E)-p-coumaroylagmatine(1+) |
|---|---|
Fórmula molecular |
C14H21N4O2+ |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
diaminomethylidene-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]azanium |
InChI |
InChI=1S/C14H20N4O2/c15-14(16)18-10-2-1-9-17-13(20)8-5-11-3-6-12(19)7-4-11/h3-8,19H,1-2,9-10H2,(H,17,20)(H4,15,16,18)/p+1/b8-5+ |
Clave InChI |
AKIHYQWCLCDMMI-VMPITWQZSA-O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)NCCCC[NH+]=C(N)N)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)NCCCC[NH+]=C(N)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



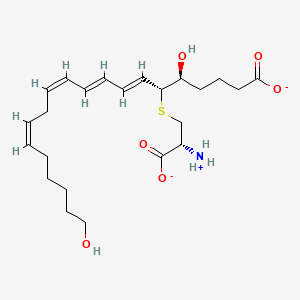
![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
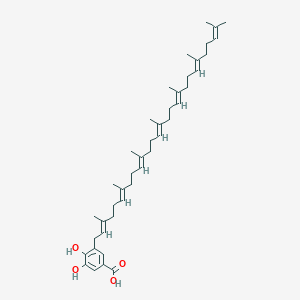
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
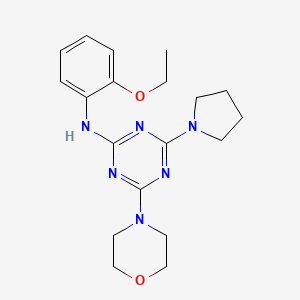
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)
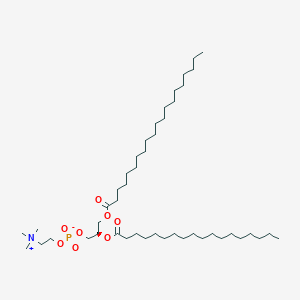
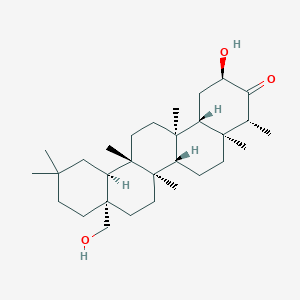
![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)

